molecular formula C16H12F2N4OS B2538688 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034613-84-6

1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Cat. No. B2538688
CAS RN: 2034613-84-6
M. Wt: 346.36
InChI Key: SMVJSWYOSOPIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea, also known as DTPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DTPU is a urea derivative that has shown promising results in the treatment of various diseases.

Mechanism of Action

1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea exerts its therapeutic effects through the inhibition of specific enzymes and receptors in the body. It is a potent inhibitor of the enzyme PARP-1, which plays a crucial role in DNA repair and cell survival. By inhibiting PARP-1, 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea induces DNA damage and apoptosis in cancer cells, leading to their death. 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea also inhibits the activity of certain receptors involved in inflammation and neurodegeneration, leading to a reduction in these processes.
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has been shown to have a variety of biochemical and physiological effects in the body. It induces DNA damage and apoptosis in cancer cells, reduces inflammation, and protects against neuronal damage. 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has also been shown to have antioxidant properties, which may contribute to its protective effects.

Advantages and Limitations for Lab Experiments

1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has several advantages for lab experiments. It is a potent inhibitor of PARP-1, making it a valuable tool for studying the role of this enzyme in DNA repair and cell survival. 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea also has potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders, making it a promising target for drug development. However, 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has certain limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea. One area of focus is the development of more potent and selective inhibitors of PARP-1 based on the structure of 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea. Another direction is the investigation of the potential therapeutic applications of 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of novel drug delivery systems for 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea may enhance its therapeutic efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves the reaction of 2,6-difluoroaniline with 2-bromo-3-(thiophen-2-yl)pyrazine, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal damage.

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4OS/c17-10-3-1-4-11(18)14(10)22-16(23)21-9-12-15(20-7-6-19-12)13-5-2-8-24-13/h1-8H,9H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVJSWYOSOPIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

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